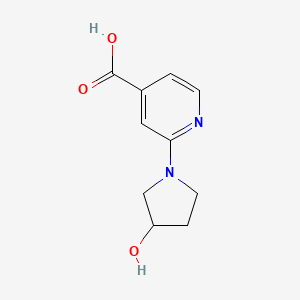

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid

Description

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . It is a derivative of isonicotinic acid, which is an isomer of picolinic acid and nicotinic acid . This compound is characterized by the presence of a pyrrolidine ring and a hydroxy group attached to the isonicotinic acid moiety .

Properties

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-8-2-4-12(6-8)9-5-7(10(14)15)1-3-11-9/h1,3,5,8,13H,2,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIORJCFEZPQYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696388 | |

| Record name | 2-(3-Hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654663-49-7 | |

| Record name | 2-(3-Hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid involves several steps. One common synthetic route includes the reaction of isonicotinic acid with a pyrrolidine derivative under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : HYNIC acid serves as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry.

Biology

- Biological Activity : The compound is under investigation for its potential biological activities, including interactions with enzymes and receptors. It may influence neurotransmitter release and has been linked to neuroprotective effects .

Medicine

- Therapeutic Potential : Research is ongoing to explore HYNIC acid's therapeutic applications. Preliminary studies suggest it may have roles in treating cognitive disorders by modulating cholinergic systems, similar to nicotine derivatives .

Industry

- Chemical Production : HYNIC acid may find applications in the production of various chemical products due to its unique structural properties and reactivity profile.

Case Studies

Several studies have highlighted the biological effects of HYNIC acid:

Study on Cancer Cell Lines

- Objective : Evaluate cytotoxicity on cancer cell lines.

- Findings : Significant growth inhibition was observed in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies indicated that apoptosis was induced via the mitochondrial pathway.

Antimicrobial Activity Assessment

- Objective : Assess antimicrobial efficacy against bacteria.

- Results : The compound showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential for development as an antibacterial agent.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidine ring play crucial roles in its binding to these targets. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid can be compared with other similar compounds such as:

Isonicotinic acid: An isomer with a different position of the carboxyl group.

Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Nicotinic acid: An isomer with the carboxyl group at the 3-position. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various scientific studies and findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of both hydroxyl and isonicotinic acid moieties contributes to its unique biological profile.

The compound functions through several mechanisms:

- Receptor Interaction : It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and may influence cognitive function and neuroprotection .

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cell Signaling Pathways : The compound influences cell signaling pathways, particularly those related to inflammation and cancer progression, by altering gene expression profiles .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown efficacy against breast and lung cancer cells by inducing apoptosis.

- Antimicrobial Properties : Preliminary research indicates that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxicity of the compound on different cancer cell lines.

- Findings : The compound exhibited significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies revealed that apoptosis was induced via the mitochondrial pathway.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential for development as an antibacterial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound shows favorable absorption characteristics due to its polar nature from the hydroxyl group. It is likely distributed widely in tissues due to its lipophilicity.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability and therapeutic window.

- Excretion : Renal excretion appears to be a primary route for elimination, necessitating further studies on its metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.